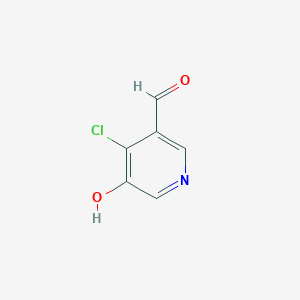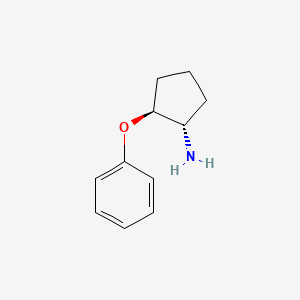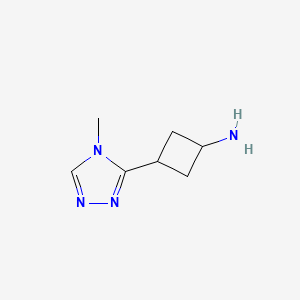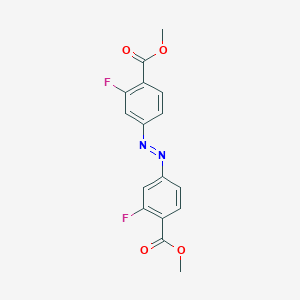
4-Chloro-5-hydroxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxynicotinaldehyde typically involves the chlorination of 5-hydroxynicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-hydroxynicotinaldehyde in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product using an organic solvent and purify by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-5-hydroxynicotinic acid.
Reduction: 4-Chloro-5-hydroxy-2-methylpyridine.
Substitution: 4-Amino-5-hydroxynicotinaldehyde (when reacted with an amine).
Applications De Recherche Scientifique
4-Chloro-5-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chloro-5-hydroxynicotinaldehyde depends on its specific application. In antimicrobial research, it is believed to interfere with bacterial cell wall synthesis or function, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with key enzymes and proteins essential for bacterial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-hydroxy-2-methylpyridine: Similar structure but with a methyl group instead of an aldehyde.
4-Chloro-5-hydroxynicotinic acid: Oxidized form of 4-Chloro-5-hydroxynicotinaldehyde.
4-Amino-5-hydroxynicotinaldehyde: Formed by substitution of the chlorine atom with an amino group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chlorine atom and a hydroxyl group makes it a versatile intermediate for further chemical transformations .
Propriétés
Formule moléculaire |
C6H4ClNO2 |
|---|---|
Poids moléculaire |
157.55 g/mol |
Nom IUPAC |
4-chloro-5-hydroxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-3,10H |
Clé InChI |
QNBKOYDBDAOHKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)O)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)

![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)


![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)




![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
